molecular formula C26H17F2N3O2S2 B2941583 N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 670269-69-9

N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2941583
CAS No.: 670269-69-9
M. Wt: 505.56
InChI Key: VWEVBZINTUVWOA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of fluorophenyl groups, a thieno[2,3-d]pyrimidine core, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and acetamide. Key steps may involve:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of fluorophenyl groups: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide moiety: This can be done through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Binding to a receptor and altering its signaling pathway.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide: shares structural similarities with other thienopyrimidines and fluorophenyl compounds.

    Thienopyrimidines: Known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Fluorophenyl compounds: Often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of multiple fluorophenyl groups and the thieno[2,3-d]pyrimidine core may confer unique properties, such as increased potency or selectivity for certain biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F2N3O2S2/c27-17-8-6-16(7-9-17)21-14-34-24-23(21)25(33)31(20-4-2-1-3-5-20)26(30-24)35-15-22(32)29-19-12-10-18(28)11-13-19/h1-14H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVBZINTUVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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